molecular formula C18H21N3O3S B5447654 N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5447654
M. Wt: 359.4 g/mol
InChI Key: BAHSADOILICMHL-UHFFFAOYSA-N
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Description

N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.

Properties

IUPAC Name

N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-17(19-7-8-21-9-11-24-12-10-21)14-4-1-2-5-15(14)20-18(23)16-6-3-13-25-16/h1-6,13H,7-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHSADOILICMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene-2-carboxylic acid with 2-(2-morpholin-4-ylethyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex in Mycobacterium tuberculosis. This interaction disrupts the bacterial respiratory chain, leading to cell death . The compound’s anticancer activity is believed to involve the inhibition of specific kinases and signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-morpholin-4-ylethylcarbamoyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a morpholine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

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